molecular formula C17H16N4O2S B2625283 3-(3-anilino-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 296279-56-6

3-(3-anilino-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B2625283
CAS No.: 296279-56-6
M. Wt: 340.4
InChI Key: IVSMAMHRDUGOAP-UHFFFAOYSA-N
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Description

The compound 3-(3-anilino-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid is a synthetic organic molecule designed for advanced pharmacological screening and heterocyclic chemistry research. It integrates a 1,2,4-triazole-3-thione core, a scaffold extensively documented for its diverse biological activities . This structure is known to influence the lipophilicity and hydrogen bonding capacity of a molecule, which can be pivotal for improving pharmacological and pharmacokinetic properties in drug discovery projects . Researchers value this specific framework for investigating potential antimicrobial agents, as structurally related 1,2,4-triazole and thiazole derivatives have demonstrated discrete activity against a panel of Gram-positive and Gram-negative bacteria . Furthermore, the 1,2,4-triazole-3-thione pharmacophore is a promising scaffold in oncology research; similar compounds have shown cytotoxic effects against challenging cell lines, such as human glioblastoma, in vitro . The presence of the propanoic acid linker may enhance the molecule's solubility and provide a convenient site for further chemical functionalization, making it a versatile intermediate for developing hybrid molecules or probing structure-activity relationships (SAR) . This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

3-(3-anilino-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-15(23)11-12-20-17(24)21(14-9-5-2-6-10-14)16(19-20)18-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,19)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSMAMHRDUGOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN(C(=S)N2C3=CC=CC=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-anilino-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid typically involves multiple steps. One common method includes the oxidation of 3-formylchromone with Jones’ reagent, followed by a reaction with 3-alkyl-4-amino-4,5-dihydro-1,2,4-triazole-5-thione in the presence of phosphorus oxychloride (POCl3) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-anilino-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the thioxo group, leading to the formation of different products.

    Substitution: The anilino and phenyl groups can undergo substitution reactions, introducing new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Research indicates that derivatives of triazole compounds, including those with thioxo groups, have shown significant antibacterial and antifungal activities. For instance, studies have demonstrated that triazole derivatives can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties
Triazole compounds are also being investigated for their anticancer effects. The structural features of 3-(3-anilino-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid suggest that it may interact with biological targets involved in cancer proliferation. Recent studies on similar triazole derivatives have indicated their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Anti-inflammatory and Analgesic Effects
There is emerging evidence supporting the anti-inflammatory and analgesic properties of triazole compounds. The thioxo group in the structure could play a role in modulating inflammatory pathways, thus providing therapeutic benefits in conditions characterized by chronic inflammation .

Agrochemical Applications

Pesticidal Activity
Triazole derivatives have been explored for their efficacy as agrochemicals. The compound's structure suggests potential applications in developing fungicides or herbicides. Research has shown that triazole-based compounds can effectively control fungal pathogens affecting crops, thus enhancing agricultural productivity .

Material Sciences

Nonlinear Optical Properties
Recent studies have highlighted the nonlinear optical properties of triazole compounds. These materials are being investigated for their potential use in photonic devices. The unique electronic properties of this compound may contribute to advancements in optical materials used in telecommunications and imaging technologies .

Summary of Research Findings

Application Area Potential Benefits Research Findings
Medicinal ChemistryAntimicrobial, anticancer, anti-inflammatorySignificant antibacterial activity; potential anticancer effects noted in studies
AgrochemicalsPesticidal activityEffective against fungal pathogens; enhances crop yield
Material SciencesNonlinear optical applicationsInvestigated for use in photonic devices; promising electronic properties

Case Studies

  • Antimicrobial Study
    • A study conducted on various triazole derivatives demonstrated that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics used as controls.
  • Anticancer Research
    • In vitro studies showed that certain triazole derivatives led to reduced viability of cancer cell lines through mechanisms involving apoptosis induction. This suggests that this compound may have similar effects.
  • Agrochemical Efficacy
    • Field trials using triazole-based fungicides revealed a marked reduction in fungal infections in crops treated with these compounds compared to untreated controls.

Mechanism of Action

The mechanism of action of 3-(3-anilino-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The presence of the thioxo group allows it to form strong interactions with metal ions, which can be crucial in its biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Features
Target Compound Anilino, Phenyl, Thioxo C18H16N4O2S 368.41 High polarity (propanoic acid), potential π-π stacking (anilino, phenyl).
3c Phenoxymethyl, Phenyl, Thioxo C19H19N3O3S 369.44 Phenoxymethyl enhances lipophilicity; synthesized in 78% yield.
3d Benzyl, Phenyl, Thioxo C19H19N3O2S 353.44 Benzyl group increases steric bulk; synthesized in 82% yield.
Ciprofloxacin hybrid Dichlorophenyl, Hydroxy, Thioxo C27H24Cl2FN5O3S 608.47 Antimicrobial activity (74% yield); combines triazole with fluoroquinolone.
3-(4-Methyl-5-oxo...) Methyl, Oxo C6H9N3O3 171.16 Oxo group reduces sulfur-related reactivity; lower molecular weight.
Key Observations:
  • Substituent Bulk: Compounds like 3c and 3d incorporate phenoxymethyl or benzyl groups, increasing steric hindrance and lipophilicity compared to the target compound’s anilino group .
  • Polarity: The propanoic acid chain in the target compound improves water solubility, unlike ester derivatives (e.g., ethyl propanoates in ) .
  • Biological Activity: The ciprofloxacin hybrid demonstrates how triazole-thioxo moieties enhance antimicrobial efficacy when combined with known drug scaffolds .

Crystallographic and Hydrogen-Bonding Features

Crystal structures of related compounds (e.g., ) reveal:

  • Dihedral Angles : Triazole rings form angles of 30–78° with adjacent aromatic groups, influencing molecular packing .
  • Hydrogen Bonding : N–H···S and C–H···O interactions stabilize crystal lattices, a feature likely shared by the target compound .

Biological Activity

3-(3-anilino-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid is a compound that has garnered attention due to its diverse biological activities. This article focuses on its synthesis, biological evaluations, and potential applications in various fields, particularly in pharmacology and agriculture.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : The initial step often includes the reaction of an appropriate aniline derivative with thiosemicarbazide to form the triazole structure.
  • Introduction of the Propanoic Acid Moiety : The triazole derivative is then reacted with propanoic acid derivatives under acidic or basic conditions to yield the final compound.
  • Purification : The product is purified using recrystallization or chromatography techniques.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized compounds demonstrate potent activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using assays such as the DPPH radical scavenging method. Compounds within this class have demonstrated varying degrees of antioxidant capacity, with some exhibiting activities comparable to well-known antioxidants like ascorbic acid . This property is crucial for potential applications in preventing oxidative stress-related diseases.

Anticancer Potential

Several studies have assessed the anticancer properties of this compound derivatives against various cancer cell lines. Notably, these compounds have shown cytotoxic effects against glioblastoma and breast cancer cells in vitro. The MTT assay results indicate that some derivatives can inhibit cell proliferation effectively .

Agricultural Applications

In agricultural research, certain derivatives have been reported to enhance plant growth and yield. For example, studies on rapeseed indicate that treatment with specific concentrations of these compounds can increase seed yield and oil content significantly . This suggests potential applications as growth stimulants or biopesticides.

Research Findings Summary

Activity Findings
Antimicrobial Significant activity against various bacterial strains; mechanism likely involves cell wall disruption .
Antioxidant Varying degrees of DPPH radical scavenging activity; some compounds show comparable effects to ascorbic acid .
Anticancer Effective against glioblastoma and breast cancer cell lines; cytotoxicity confirmed via MTT assays .
Agricultural Enhances growth and yield in rapeseed; increases seed oil content significantly .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various synthesized derivatives of this compound, researchers found that certain compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics against resistant strains of bacteria.

Case Study 2: Antioxidant Activity Assessment

A comparative study involving DPPH radical scavenging assays demonstrated that specific derivatives showed up to 80% inhibition at a concentration of 50 µg/mL. This highlights their potential use in formulations aimed at combating oxidative stress.

Case Study 3: Agricultural Impact on Rapeseed

Field trials indicated that applying a solution containing 50 mg/L of the compound resulted in a notable increase in oleic acid content in rapeseed seeds compared to untreated controls. This suggests not only an enhancement in nutritional quality but also potential economic benefits for farmers.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(3-anilino-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving cyclocondensation, alkylation, and functionalization. Key steps include:
  • Cyclocondensation : Reacting thiourea derivatives with carbonyl compounds under acidic or basic conditions to form the triazole-thione core.
  • Alkylation : Introducing the propanoic acid moiety via nucleophilic substitution or Michael addition.
  • Optimization Strategies :
  • Catalysts : Use sodium acetate (as in ) to enhance reaction efficiency.
  • Solvents : Reflux in acetic acid or ethanol for improved solubility and yield .
  • Temperature/Time : Adjust reflux duration (e.g., 2.5–3 hours in ) to balance yield and side reactions.
    Example protocol from analogous compounds ():
StepReagents/ConditionsKey Observations
1Chloroacetic acid, thiourea, refluxForms thiazolidinone intermediate
2p-Toluidine, K₂CO₃, DMFAchieves N-alkylation with 75% yield
3Acetic acid, NaOAcRecrystallization ensures purity >95%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer :
  • 1H/13C NMR : Identify protons and carbons in the triazole (δ 7.2–8.1 ppm for aromatic protons) and thione (δ 165–170 ppm for C=S) groups. reports specific shifts for analogous compounds (e.g., δ 12.3 ppm for -NH in 1H NMR) .
  • IR Spectroscopy : Confirm thione (C=S stretch at ~1200 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) functionalities .
  • Elemental Analysis : Validate purity (e.g., C: 54.2%, H: 3.8%, N: 16.7% in ) .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be systematically addressed?

  • Methodological Answer :
  • Standardized Assays : Replicate bioactivity tests (e.g., enzyme inhibition or cytotoxicity) under controlled conditions (pH, temperature, solvent). ’s preliminary bioassay used fixed concentrations (10 µM) and triplicate measurements .
  • Data Normalization : Normalize activity metrics to internal controls (e.g., % inhibition relative to a reference drug).
  • Statistical Design : Adopt split-plot designs (as in ) with randomized blocks and replicates to isolate confounding variables .

Q. What advanced strategies elucidate reaction mechanisms in derivative synthesis?

  • Methodological Answer :
  • Kinetic Studies : Monitor intermediate formation via time-resolved NMR or HPLC.
  • Isotopic Labeling : Use deuterated reagents to trace proton transfer pathways.
  • Computational Modeling : Employ density functional theory (DFT) to simulate transition states. ’s InChI data (PubChem) can guide molecular docking studies .

Q. How should researchers design comparative studies to evaluate structural analogs?

  • Methodological Answer :
  • Structural Variants : Synthesize analogs with substituent variations (e.g., nitro, methoxy groups) as in .
  • Activity Correlation : Use QSAR (Quantitative Structure-Activity Relationship) models to link electronic/steric properties (e.g., Hammett constants) to bioactivity .

Methodological Challenges and Solutions

Q. What protocols ensure compound stability during storage and handling?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C. recommends dry, dark conditions (P402 + P404) to prevent oxidation .
  • Degradation Monitoring : Use accelerated stability testing (40°C/75% RH for 1 month) with HPLC purity checks.

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • Single-Crystal XRD : As applied in for triazole-thione derivatives, refine torsion angles and hydrogen-bonding networks to confirm tautomeric forms .
  • Powder XRD : Compare experimental vs. simulated patterns to detect polymorphs.

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